![molecular formula C20H20N4O2 B2607903 1-(6-(furan-2-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide CAS No. 1105219-82-6](/img/structure/B2607903.png)
1-(6-(furan-2-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide
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Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide, also known as FPPP, is a synthetic compound that has been studied for its potential use as a research tool in the field of neuroscience. FPPP belongs to the class of piperidine derivatives and has a similar chemical structure to other compounds that have been investigated for their effects on the central nervous system.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their therapeutic efficacy. Researchers have explored the antibacterial properties of this compound, particularly against both gram-positive and gram-negative bacteria . Further investigations into its mechanism of action and potential as an antimicrobial agent could contribute to combating microbial resistance.
Anti-Tubercular Potential
Considering the global impact of tuberculosis (TB), novel anti-tubercular agents are crucial. The design and synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which include furan moieties, could offer promising leads for TB treatment .
Antifungal Activity
Studies have revealed that certain furan-containing compounds inhibit the growth of yeast-like fungi, including Candida albicans . Investigating the specific antifungal mechanisms and optimizing the compound’s structure may lead to effective antifungal therapies.
Organic Semiconductors
Furan-based polymers have been synthesized as solution-processable low-bandgap semiconductors. For instance, poly{3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-phenylene} (PDPP-FPF) and poly{3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-naphthalene} (PDPP-FNF) exhibit potential for organic electronic applications .
Biological Applications
Furan derivatives have demonstrated diverse biological effects, including anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory properties. Additionally, they show promise as antidepressants, anti-anxiolytics, and anticancer agents .
Structure-Activity Relationship Studies
Understanding the relationship between the compound’s structure and its biological activity is essential. Researchers can explore modifications to the furan moiety and assess their impact on various pharmacological properties.
These applications highlight the versatility and potential of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide in scientific research. Further investigations and collaborations across disciplines will undoubtedly reveal additional uses and enhance our understanding of this intriguing compound. 🌟 .
properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h1-9,14-15H,10-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUFJTTXGHGIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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